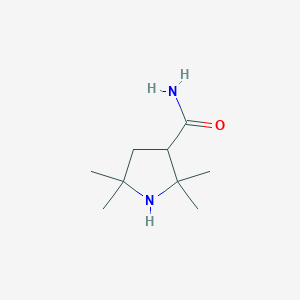
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
Cat. No. B015984
Key on ui cas rn:
702-96-5
M. Wt: 170.25 g/mol
InChI Key: POAGFQOGFRYOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05256397
Procedure details


3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidine (II, 30 gm) was added slowly, with stirring, to ammonium hydroxide (500 mL). When the solid is dissolved, potassium hydroxide is added, which results in the precipitation of (III). After filtering the solid, additional potassium hydroxide is added to the remaining solution until the precipitation of more material no longer is observed. The precipitates are combined, dried and recrystallized from benzene, giving a white solid (III, 10 gm, 68%) mp 176°-178° C. (lit ref. [1, except pg. 204] mp 180°-181° C). Both I.R. and NMR confirm the structure of (III).



Name
Identifiers


|
REACTION_CXSMILES
|
Br.Br[CH:3]1[C:8](=[O:9])[CH:7](Br)[C:6]([CH3:12])([CH3:11])[NH:5][C:4]1([CH3:14])[CH3:13].[OH-].[K+].[OH-].[NH4+:18]>>[C:8]([CH:7]1[CH2:14][C:4]([CH3:3])([CH3:13])[NH:5][C:6]1([CH3:11])[CH3:12])(=[O:9])[NH2:18] |f:0.1,2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
Br.BrC1C(NC(C(C1=O)Br)(C)C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
When the solid is dissolved
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(N)(=O)C1C(NC(C1)(C)C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
